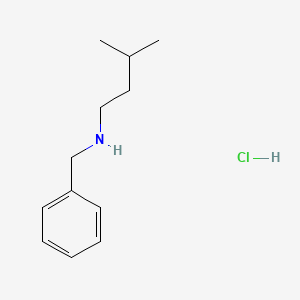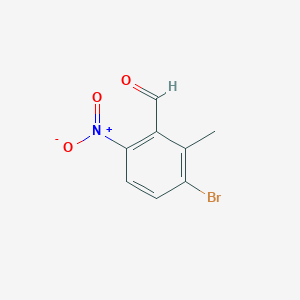
1-(bromomethyl)-1-(propan-2-yl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(propan-2-yl)cyclopropane, also known as BMPC, is a cyclic compound with a unique three-membered ring structure. It is a short-chain alkyl bromide that is widely used in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BMPC is a versatile and useful building block for the synthesis of a variety of compounds with diverse applications.
科学研究应用
1-(bromomethyl)-1-(propan-2-yl)cyclopropane is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, as well as in the synthesis of polyhedral oligomeric silsesquioxanes (POSS) for use in nanotechnology. Furthermore, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is used in the synthesis of heterocyclic compounds, such as pyrroles and furans, for use in medicinal chemistry.
作用机制
The mechanism of action of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane involves the formation of a cyclopropyl carbocation, followed by nucleophilic attack of an alkyl halide or an alkyl sulfonate. This reaction results in the formation of a new carbon-carbon bond and the release of a bromide ion.
Biochemical and Physiological Effects
1-(bromomethyl)-1-(propan-2-yl)cyclopropane has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can inhibit the growth of certain bacteria and fungi, as well as induce apoptosis in cancer cells. Furthermore, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and NADPH-cytochrome P450 reductase.
实验室实验的优点和局限性
The main advantage of using 1-(bromomethyl)-1-(propan-2-yl)cyclopropane in laboratory experiments is its high reactivity, which makes it an ideal building block for the synthesis of a variety of compounds. Additionally, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is relatively inexpensive and widely available, making it a cost-effective choice for laboratory experiments. However, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is highly volatile and flammable, and should be handled with care in the laboratory.
未来方向
There are a number of potential future directions for 1-(bromomethyl)-1-(propan-2-yl)cyclopropane research. These include further studies on the biochemical and physiological effects of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane, as well as the development of new synthesis methods for 1-(bromomethyl)-1-(propan-2-yl)cyclopropane and its derivatives. Additionally, further research could be done on the use of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane in the synthesis of polymers, heterocyclic compounds, and nanomaterials. Finally, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane could be explored as a potential therapeutic agent for the treatment of various diseases.
合成方法
1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be synthesized through a number of methods, including the reaction of propan-2-ol with bromine in the presence of a base, such as sodium hydroxide or sodium carbonate. Alternatively, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be synthesized through the reaction of propan-2-yl bromide with an alkylating agent, such as an alkyl halide or an alkyl sulfonate. The product can then be purified by distillation and crystallization.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be achieved through a three-step process involving the reaction of propan-2-ol with a strong acid, followed by reaction with bromine and finally with cyclopropane.", "Starting Materials": [ "Propan-2-ol", "Concentrated sulfuric acid", "Bromine", "Cyclopropane" ], "Reaction": [ "Step 1: Propan-2-ol is reacted with concentrated sulfuric acid to form propan-2-yl hydrogen sulfate.", "Step 2: Propan-2-yl hydrogen sulfate is reacted with bromine to form 1-bromo-2-propanol.", "Step 3: 1-bromo-2-propanol is reacted with cyclopropane in the presence of a strong base, such as sodium hydroxide, to form 1-(bromomethyl)-1-(propan-2-yl)cyclopropane." ] } | |
CAS 编号 |
1529644-31-2 |
分子式 |
C7H13Br |
分子量 |
177.1 |
纯度 |
80 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




